molecular formula C16H19N3O4 B5992412 3-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-4-methoxybenzamide

3-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-4-methoxybenzamide

Cat. No.: B5992412
M. Wt: 317.34 g/mol
InChI Key: XAAOZIPNYUHCDE-UHFFFAOYSA-N
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Description

3-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-4-methoxybenzamide is a complex organic compound with a unique structure that includes a diazenyl group, a methoxybenzamide moiety, and a cyclohexenone ring

Properties

IUPAC Name

3-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-16(2)7-11(20)14(12(21)8-16)19-18-10-6-9(15(17)22)4-5-13(10)23-3/h4-6,20H,7-8H2,1-3H3,(H2,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAOZIPNYUHCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)N=NC2=C(C=CC(=C2)C(=O)N)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-4-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of the cyclohexenone ring, followed by the introduction of the diazenyl group and the methoxybenzamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the diazenyl group or other functional groups within the molecule.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

3-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and other biochemical processes.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The compound’s ability to undergo various chemical reactions also allows it to participate in complex biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-Hydroxy-α-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-3-methoxybenzyl]-5,5-dimethyl-1,3-cyclohexanedione
  • 3-Hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-pyridin-3-ylmethyl]-5,5-dimethylcyclohex-2-en-1-one

Uniqueness

3-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.

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